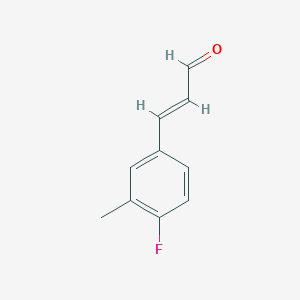

3-(4-Fluoro-3-methylphenyl)acrylaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

(E)-3-(4-fluoro-3-methylphenyl)prop-2-enal |

InChI |

InChI=1S/C10H9FO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h2-7H,1H3/b3-2+ |

InChI Key |

PUNDRGASADQVNW-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/C=O)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC=O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde, a valuable unsaturated aldehyde intermediate in the development of pharmaceuticals and other fine chemicals. The unique substitution pattern of this molecule, featuring a fluorine atom and a methyl group on the phenyl ring, imparts desirable properties to target compounds, such as enhanced metabolic stability and binding affinity.[1][2][3][4] This document will delve into the strategic considerations for its synthesis, focusing on the Wittig reaction as a primary and efficient method. A detailed experimental protocol, safety considerations, and characterization techniques are provided for researchers and professionals in drug development and organic synthesis.

Introduction: Significance and Applications

3-(4-Fluoro-3-methylphenyl)acrylaldehyde is a key building block in organic synthesis. Its α,β-unsaturated aldehyde functionality serves as a versatile handle for various chemical transformations, while the fluorinated and methylated phenyl ring is a common motif in medicinal chemistry. The presence of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a drug candidate, often leading to improved metabolic stability and membrane permeability.[2][3][4] The methyl group provides an additional point for molecular recognition and can influence the compound's overall lipophilicity. Consequently, this aldehyde is a precursor to a range of biologically active molecules, including anti-inflammatory agents and analgesics.[1][5]

The starting material for the synthesis of the title compound is 4-Fluoro-3-methylbenzaldehyde.[1][5][6][7][8] This aromatic aldehyde possesses the necessary fluorine and methyl substituents on the phenyl ring.[1][5] Its aldehyde group provides the reactive site for the subsequent carbon-carbon bond formation to construct the acrylaldehyde moiety.[1]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, 3-(4-Fluoro-3-methylphenyl)acrylaldehyde, points towards a carbon-carbon bond-forming reaction between 4-fluoro-3-methylbenzaldehyde and a two-carbon aldehyde equivalent. Several classical organic reactions can be considered for this transformation, including the Aldol condensation, the Heck reaction, and the Wittig reaction.

-

Aldol Condensation: This reaction involves the base-catalyzed reaction of an enolate with a carbonyl compound.[9][10] While feasible, controlling self-condensation and achieving high E/Z selectivity for the α,β-unsaturated product can be challenging.[9][11]

-

Heck Reaction: A palladium-catalyzed cross-coupling of an aryl halide with an alkene, the Heck reaction is a powerful tool for forming carbon-carbon bonds.[12][13][14] However, this would require a multi-step synthesis of the appropriate aryl halide precursor from 4-fluoro-3-methylbenzaldehyde and may involve expensive palladium catalysts.[15][16]

-

Wittig Reaction: The Wittig reaction, which utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene, stands out as a highly efficient and stereoselective method for this synthesis.[17][18][19][20] It allows for the direct introduction of the vinyl aldehyde functionality in a controlled manner. The use of a stabilized ylide can favor the formation of the desired (E)-isomer.[18]

Given its reliability and control over stereochemistry, the Wittig reaction is the chosen strategy for this guide. The overall synthetic workflow is depicted below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Fluoro-3-methylbenzaldehyde | 135427-08-6 [chemicalbook.com]

- 7. 4-Fluoro-3-methylbenzaldehyde One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. magritek.com [magritek.com]

- 11. synarchive.com [synarchive.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

Physicochemical properties of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde

Introduction

3-(4-Fluoro-3-methylphenyl)acrylaldehyde belongs to the class of α,β-unsaturated aldehydes, a group of compounds that includes the well-known natural product cinnamaldehyde.[1][2][3] This class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, which include anticancer, anti-inflammatory, antibacterial, and antifungal properties.[4][5] The aldehyde functional group, while sometimes considered a structural alert, can also serve as a key pharmacophore, enabling covalent interactions with biological targets.[6] The specific substitutions on the phenyl ring—a fluorine atom at the 4-position and a methyl group at the 3-position—are expected to modulate the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the predicted physicochemical properties of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde, detailed protocols for its experimental characterization, a plausible synthetic route, and a discussion of its potential applications in drug discovery.

Chemical Identity and Structure

A clear understanding of the molecule's identity is the foundation for all subsequent research.

-

IUPAC Name: (2E)-3-(4-Fluoro-3-methylphenyl)prop-2-enal

-

Synonyms: 3-(4-Fluoro-3-methylphenyl)propenal

-

CAS Number: 1563499-93-3

-

Molecular Formula: C₁₀H₉FO

-

Molecular Weight: 164.18 g/mol

Caption: Chemical structure of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale and Significance in Drug Discovery |

| Physical State | Likely a pale yellow oil or low-melting solid at room temperature. | The physical state is important for handling, formulation, and storage. Cinnamaldehyde itself is a yellow oily liquid.[1][3] |

| Melting Point | Low | The introduction of substituents can affect the crystal lattice packing and thus the melting point. |

| Boiling Point | High | Similar to cinnamaldehyde, it is expected to have a high boiling point due to its molecular weight and polarity.[3] |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., ethanol, DMSO, acetone). | Solubility is a critical factor for bioavailability and formulation. The hydrophobic phenyl ring and methyl group suggest low aqueous solubility.[1][3] |

| pKa | Not ionizable under physiological pH. | The absence of acidic or basic functional groups means its solubility will not be significantly affected by pH changes in the physiological range. |

| LogP (octanol/water) | Predicted to be higher than cinnamaldehyde (LogP ≈ 1.9). | The addition of a methyl group generally increases lipophilicity, while the fluoro group has a smaller, variable effect. Lipophilicity is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[7] |

Experimental Characterization Protocols

To accurately determine the physicochemical properties of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde, the following experimental protocols are recommended.

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of the compound in various solvents relevant to biological and pharmaceutical applications.

Rationale: Understanding a compound's solubility profile is essential for designing in vitro assays, developing formulations, and predicting its absorption characteristics. A hierarchical approach, starting with aqueous solutions and moving to organic solvents, is efficient.[8][9][10][11][12]

Step-by-Step Protocol:

-

Preparation: Prepare stock solutions of 5% HCl, 5% NaOH, and 5% NaHCO₃ in deionized water.

-

Initial Screening (Qualitative):

-

Place approximately 10 mg of the compound into separate, labeled small test tubes.

-

To the first tube, add 1 mL of deionized water in portions, shaking vigorously after each addition. Observe if the compound dissolves.

-

If soluble in water, test its solubility in a non-polar solvent like diethyl ether.

-

If insoluble in water, proceed to test its solubility in the prepared acidic and basic solutions (5% HCl, 5% NaOH, 5% NaHCO₃).

-

-

Quantitative Determination (Thermodynamic Solubility):

-

Add an excess amount of the compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Caption: Workflow for qualitative solubility testing.

Lipophilicity (LogD) Determination by Shake-Flask Method

Objective: To measure the distribution coefficient (LogD) of the compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).

Rationale: Lipophilicity is a critical parameter influencing a drug's absorption, distribution, membrane penetration, and metabolism.[7][13] The shake-flask method is considered the "gold standard" for LogD determination.[14][15]

Step-by-Step Protocol:

-

Phase Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol by mixing it with the PBS buffer and allowing the phases to separate. Similarly, pre-saturate the PBS buffer with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol (containing the compound) and the pre-saturated PBS buffer to a vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

-

Phase Separation:

-

Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.

-

-

Analysis:

-

Carefully take an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using HPLC-UV or LC-MS/MS.

-

-

Calculation:

-

Calculate the LogD value using the following equation: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Stability Assessment

Objective: To evaluate the chemical and metabolic stability of the compound.

Rationale: The α,β-unsaturated aldehyde moiety can be susceptible to both chemical oxidation and metabolic transformation. Aldehyde oxidase (AO), a cytosolic enzyme, is known to metabolize aldehydes to their corresponding carboxylic acids.[16][17] Assessing stability early in the drug discovery process can prevent late-stage failures.[17]

Chemical Stability Protocol (Conceptual):

-

Prepare solutions of the compound in relevant buffers (e.g., pH 4.0, 7.4, 9.0).

-

Incubate the solutions at various temperatures (e.g., room temperature, 40°C) and for different time points (e.g., 0, 24, 48, 72 hours).

-

Analyze the samples at each time point by HPLC to quantify the remaining parent compound and identify any major degradation products. The appearance of a peak corresponding to 3-(4-fluoro-3-methylphenyl)acrylic acid would indicate oxidation.

Metabolic Stability Protocol (Aldehyde Oxidase Assay Overview):

-

Incubate the test compound at a known concentration with a liver cytosol preparation (which contains AO) at 37°C.[16]

-

The reaction mixture should contain necessary cofactors, but importantly, AO activity is NADPH-independent.[16]

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the enzymatic activity with a cold organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to monitor the depletion of the parent compound over time.

-

The rate of disappearance is used to calculate the intrinsic clearance of the compound by AO.

Synthesis and Spectroscopic Analysis

Proposed Synthetic Route: A plausible and efficient synthesis of 3-(4-fluoro-3-methylphenyl)acrylaldehyde is through an aldol condensation reaction between 4-fluoro-3-methylbenzaldehyde and acetaldehyde, typically under basic conditions.

Caption: Proposed synthesis of the target compound.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum should show characteristic peaks for the aldehydic proton (a doublet around 9.7 ppm), the vinyl protons (two doublets between 6.5-7.8 ppm with a large coupling constant, >15 Hz, indicative of the trans configuration), aromatic protons, and the methyl group singlet.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon (around 193 ppm), the carbons of the double bond, the aromatic carbons (with C-F couplings), and the methyl carbon.

-

IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the conjugated aldehyde, and a band around 1625 cm⁻¹ for the C=C stretch.

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 164.18.

Potential Applications and Biological Significance

The structural alerts within 3-(4-fluoro-3-methylphenyl)acrylaldehyde are also what make it a compelling molecule for drug discovery. The α,β-unsaturated system can act as a Michael acceptor, enabling covalent modification of target proteins, a mechanism employed by several approved drugs.

-

Anticancer Activity: Many cinnamaldehyde derivatives have demonstrated potent anticancer effects by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle.[1][5] The specific substitution pattern of this compound could lead to novel interactions with cancer-related targets.

-

Antimicrobial Properties: Cinnamaldehydes are known for their broad-spectrum antibacterial and antifungal activities.[4] This compound could be explored as a lead for developing new antimicrobial agents, which is of critical importance in the face of growing antibiotic resistance.

-

Neurological Disorders: Some cinnamaldehyde derivatives have shown neuroprotective effects, and their ability to modulate pathways like MAO-B makes them interesting candidates for neurodegenerative diseases.[18]

The fluorine atom can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions, while the methyl group can provide steric hindrance to prevent unwanted metabolism and increase lipophilicity.

Safety and Handling

Based on safety data sheets for structurally related aromatic aldehydes, 3-(4-fluoro-3-methylphenyl)acrylaldehyde should be handled with care.[19][20][21]

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory system.[19][21][22] May cause an allergic skin reaction.[22]

-

Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][22]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[19][22]

-

Store in a cool, dry, and tightly sealed container, protected from light and air to prevent oxidation.[20]

-

Conclusion

3-(4-Fluoro-3-methylphenyl)acrylaldehyde is a promising, yet under-characterized, molecule with significant potential in medicinal chemistry. This guide has outlined its predicted physicochemical properties, provided robust protocols for its experimental characterization, and discussed its potential applications. The strategic placement of the fluoro and methyl groups on the cinnamaldehyde scaffold warrants further investigation of this compound and its derivatives as potential therapeutic agents. The experimental validation of the properties and biological activities discussed herein will be a critical next step for any research program focused on this intriguing chemical entity.

References

- Solubility test for Organic Compounds. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Shake Flask LogD. Domainex. (n.d.).

- LogP/D. Cambridge MedChem Consulting. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. Scribd. (n.d.). Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

8: Identification of Unknowns (Experiment). Chemistry LibreTexts. (2020, June 29). Retrieved from [Link]

-

Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Spandidos Publications. (n.d.). Retrieved from [Link]

-

General physicochemical properties of cinnamalydehyde. ResearchGate. (n.d.). Retrieved from [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]

-

Chen, B. H., et al. (2025). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. MDPI. Retrieved from [Link]

- Safety data sheet. (2022, March 8).

-

Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-178. Retrieved from [Link]

-

(E)-3-(4-Fluoro-2-methylphenyl)acrylaldehyde. AccelaChem. (n.d.). Retrieved from [Link]

-

Aldehyde Oxidase Stability Assay. Domainex. (n.d.). Retrieved from [Link]

-

Chemical structures of cinnamaldehyde and its derivatives. ResearchGate. (n.d.). Retrieved from [Link]

- Safety Data Sheet for 4-Bromo-3-fluoroaniline. (2025, October 7).

- Safety Data Sheet for 3-Chloro-4-fluorobenzaldehyde. (2025, December 22).

-

(E)-3-(3-Chloro-4-fluorophenyl)acrylaldehyde. PubChem. (n.d.). Retrieved from [Link]

-

The Science Behind the Scent: Cinnamaldehyde's Chemical Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). Retrieved from [Link]

-

Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology. (n.d.). Retrieved from [Link]

-

Cinnamaldehyde Analogues as Potential Therapeutic Agents. ResearchGate. (n.d.). Retrieved from [Link]

-

Kim, H., et al. (2022). Conjugated Dienones from Differently Substituted Cinnamaldehyde as Highly Potent Monoamine Oxidase-B Inhibitors: Synthesis, Biochemistry, and Computational Chemistry. ACS Chemical Neuroscience, 13(5), 688-701. Retrieved from [Link]

- Safety data sheet. BASF. (n.d.).

- SAFETY DATA SHEET. Merck Millipore. (n.d.).

-

Warsito, W., et al. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. Asian Pacific Journal of Cancer Prevention, 22(8), 2409-2417. Retrieved from [Link]

-

Chemical Litmus Test for Aldehyde Oxidase. Sussex Drug Discovery Centre. (2016, February 8). Retrieved from [Link]

-

Rashidi, M. R., et al. (2013). Aldehyde oxidase activity and stability in water-miscible organic solvents. Applied Biochemistry and Biotechnology, 169(3), 901-910. Retrieved from [Link]

-

Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. (2025, April 1). Retrieved from [Link]

-

Welsch, M. E., et al. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry, 63(17), 9243-9260. Retrieved from [Link]

-

4-Fluoro-3-methylbenzaldehyde. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar. (2019, February 19). Retrieved from [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents. (n.d.).

-

3-(4-Methylphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents. (n.d.).

Sources

- 1. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Shake Flask LogD | Domainex [domainex.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]

- 17. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 18. Conjugated Dienones from Differently Substituted Cinnamaldehyde as Highly Potent Monoamine Oxidase-B Inhibitors: Synthesis, Biochemistry, and Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. download.basf.com [download.basf.com]

- 22. leap.epa.ie [leap.epa.ie]

3-(4-Fluoro-3-methylphenyl)acrylaldehyde CAS number and properties

This technical guide details the synthesis, properties, and applications of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde , a specialized fluorinated intermediate critical for medicinal chemistry and advanced materials science.

Executive Summary

3-(4-Fluoro-3-methylphenyl)acrylaldehyde (also known as 4-Fluoro-3-methylcinnamaldehyde ) is an

This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic protocols, and strategic applications in drug discovery.

Identity & Physicochemical Profile[1][2][3][4][5]

While the specific CAS number for this acrylaldehyde derivative is not widely cataloged in public commodity databases, it is synthesized directly from the commercially ubiquitous precursor 4-Fluoro-3-methylbenzaldehyde (CAS: 135427-08-6).

Chemical Identity Table

| Property | Detail |

| IUPAC Name | (2E)-3-(4-Fluoro-3-methylphenyl)prop-2-enal |

| Common Name | 4-Fluoro-3-methylcinnamaldehyde |

| Precursor CAS | 135427-08-6 (4-Fluoro-3-methylbenzaldehyde) |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| SMILES | Cc1cc(/C=C/C=O)ccc1F |

| InChI Key | (Predicted) KVN... (Derivative specific) |

| Appearance | Pale yellow solid or oil (low melting point) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Predicted Physicochemical Properties[6]

-

LogP: ~2.8 (Lipophilic, suitable for CNS penetration)

-

H-Bond Acceptors: 1 (Carbonyl oxygen)

-

H-Bond Donors: 0

-

Polar Surface Area (PSA): 17.07 Ų

-

Reactivity: High electrophilicity at the

-carbon (Michael acceptor).

Synthetic Pathways & Protocols

The synthesis of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde is most efficiently achieved via the Wittig-Horner Olefination or Aldol Condensation . The choice of method depends on the required stereoselectivity (E vs Z) and scale.

Pathway Visualization (Graphviz)

Caption: Synthetic routes to 3-(4-Fluoro-3-methylphenyl)acrylaldehyde emphasizing the Wittig-Horner and Aldol pathways.

Protocol A: Wittig-Horner Reaction (High E-Selectivity)

This method is preferred for research-scale synthesis to ensure the formation of the thermodynamically stable trans (E) isomer.

Reagents:

-

(Triphenylphosphoranylidene)acetaldehyde (1.2 eq)

-

Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-Fluoro-3-methylbenzaldehyde (10 mmol, 1.38 g) in anhydrous DCM (50 mL).

-

Addition: Add (Triphenylphosphoranylidene)acetaldehyde (12 mmol, 3.65 g) in one portion.

-

Reaction: Reflux the mixture for 12–24 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The aldehyde spot (

) should disappear, and a new, less polar spot (product) should appear. -

Work-up: Cool to room temperature. Remove solvent under reduced pressure.[3]

-

Purification: The residue will contain the product and solid triphenylphosphine oxide (TPPO). Triturate with cold hexane/ether to precipitate TPPO. Filter and concentrate the filtrate.

-

Isolation: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure E-isomer.

Protocol B: Heck Coupling (Alternative)

Reagents: 4-Bromo-1-fluoro-2-methylbenzene, Acrolein diethyl acetal, Pd(OAc)₂, P(o-tol)₃, Bu₄NOAc, DMF. Mechanism: Palladium-catalyzed cross-coupling followed by acid hydrolysis of the acetal. This route avoids phosphorus byproducts but requires careful handling of acrolein derivatives.

Mechanistic Insights & Applications

The Fluorine Effect in Drug Design

The 4-fluoro substitution is not arbitrary. In medicinal chemistry, this modification serves three critical functions:

-

Metabolic Blocking: The C-F bond is highly resistant to cytochrome P450 oxidation, blocking the metabolic "soft spot" at the para-position of the phenyl ring.

-

Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This lowers the pKa of neighboring phenols (if present) and alters the electrophilicity of the conjugated acrylaldehyde system.

-

Lipophilicity: Fluorine substitution increases lipophilicity (

), enhancing membrane permeability and Blood-Brain Barrier (BBB) crossing.

Biological Applications[10][11]

-

Covalent Kinase Inhibitors: The acrylaldehyde moiety acts as a "warhead" that can form a covalent bond (Michael addition) with a cysteine residue in the ATP-binding pocket of kinases.

-

Antifungal Agents: Analogous to Naftifine and Terbinafine , this intermediate can be converted into cinnamyl amines which inhibit squalene epoxidase.

-

Lp-PLA2 Inhibitors: Derivatives of 4-fluoro-3-methylbenzaldehyde have been cited in patents for treating Alzheimer's disease by inhibiting Lipoprotein-associated phospholipase A2.

Quality Control & Characterization

To validate the synthesis of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde, the following spectral data should be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

- 9.68 (d, J = 7.8 Hz, 1H, CH O) – Characteristic aldehyde doublet.

- 7.45 (d, J = 16.0 Hz, 1H, Ar-CH =CH) – Large coupling constant confirms E (trans) geometry.

- 6.68 (dd, J = 16.0, 7.8 Hz, 1H, Ar-CH=CH -CHO).

- 7.3–7.0 (m, 3H, Aromatic protons).

- 2.30 (s, 3H, Ar-CH ₃).

-

¹⁹F NMR: Single peak around -110 to -120 ppm (relative to CFCl₃).

-

GC-MS: Molecular ion peak

at m/z 164.

Handling & Safety (SDS Summary)

Hazard Classification:

-

Skin Irritation (Category 2): H315

-

Eye Irritation (Category 2A): H319

-

Specific Target Organ Toxicity (Single Exposure): H335 (Respiratory irritation)

Precautions:

-

Engineering Controls: Always handle in a certified chemical fume hood. Acrylaldehydes are lachrymators (tear-inducing) and potent respiratory irritants.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation to the corresponding cinnamic acid or polymerization.

References

-

PubChem. 4-Fluoro-3-methylbenzaldehyde (Compound CID 2734874).[4] National Library of Medicine. Available at: [Link]

- Google Patents.WO2012037782A1 - Tricyclic compounds, preparation methods, and their uses (Lp-PLA2 inhibitors).

-

Organic Syntheses. Wittig Reaction Protocols for Unsaturated Aldehydes. Available at: [Link]

Sources

- 1. 446-52-6 | 2-Fluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. US8604061B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents [patents.google.com]

- 3. 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

Technical Guide: Spectroscopic Profiling of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde

The following technical guide details the spectroscopic characterization of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde , a critical intermediate in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.

Executive Summary & Compound Architecture

Compound Name: 3-(4-Fluoro-3-methylphenyl)acrylaldehyde IUPAC Name: (2E)-3-(4-Fluoro-3-methylphenyl)prop-2-enal CAS Registry Number: 150449-65-3 (Generic/Isomer specific variants may apply) Molecular Formula: C₁₀H₉FO Molecular Weight: 164.18 g/mol

This molecule represents a classic "push-pull" conjugated system where the electron-withdrawing aldehyde is chemically coupled to an electron-rich, fluorine-substituted aromatic ring via a vinyl linker. The presence of the fluorine atom at the para position and a methyl group at the meta position introduces specific spin-spin coupling patterns (J-coupling) essential for NMR validation.

Structural Logic & Reactivity

The molecule is synthesized primarily via the Claisen-Schmidt condensation of 4-Fluoro-3-methylbenzaldehyde with acetaldehyde. Its spectroscopic signature is defined by:

-

Conjugation: The

-unsaturated aldehyde moiety shifts the carbonyl stretch to lower wavenumbers (IR) and deshields the -

Fluorine Coupling: The

F nucleus (

Experimental Synthesis & Purification Protocol

Context: To obtain high-fidelity spectral data, the sample must be synthesized and purified to >98% purity.

Workflow Diagram (Synthesis to Analysis)

Caption: Step-by-step workflow from precursor condensation to spectroscopic validation.

Protocol Steps

-

Reaction: Dissolve 4-Fluoro-3-methylbenzaldehyde (1.0 eq) in Ethanol. Slowly add Acetaldehyde (1.2 eq) and 10% NaOH solution at 0°C to prevent polymerization.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product spot will be UV-active and stain with DNP (yellow/orange).

-

Workup: Neutralize with 1M HCl. Extract with Dichloromethane (DCM).[1][2]

-

Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc (9:1).

-

Purity Check: The aldehyde proton doublet in

H NMR must be sharp; broadness indicates acid contamination or oxidation.

-

Spectroscopic Data Analysis (The Core)

A. Nuclear Magnetic Resonance ( H, C, F NMR)

Solvent: CDCl₃ (Deuterated Chloroform) | Internal Standard: TMS (0.00 ppm)

1. Proton NMR (

H NMR)

The spectrum is characterized by the distinct AMX spin system of the aromatic ring and the AX system of the vinyl group.

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Mechanistic Insight |

| 9.65 | Doublet (d) | 1H | -CHO (Aldehyde) | Diagnostic signal. Coupled to the | |

| 7.39 | Doublet (d) | 1H | Ar-CH= ( | Deshielded by resonance and aromatic ring current. Large | |

| 7.30 - 7.35 | Multiplet (m) | 2H | - | Ar-H2, Ar-H6 | Overlapping signals of protons ortho/meta to the alkene. |

| 7.05 | Triplet (t) | 1H | Ar-H5 | Pseudo-triplet due to coupling with F and H6. Ortho to Fluorine.[3] | |

| 6.64 | Doublet of Doublets (dd) | 1H | =CH-CHO ( | Shielded relative to | |

| 2.31 | Doublet (d) | 3H | Ar-CH₃ | Methyl group. Long-range coupling with Fluorine ( |

2. Carbon-13 NMR (

C NMR)

Fluorine coupling (

-

Carbonyl (C=O): 193.6 ppm (s).

-

Aromatic C-F (C4): 163.5 ppm (d,

Hz). - -Alkene (Ar-CH=): 152.1 ppm.

-

Aromatic C-Me (C3): ~126.0 ppm (d,

Hz). - -Alkene (=CH-CHO): 128.5 ppm.

-

Methyl (-CH₃): 14.8 ppm (d,

Hz).

3. Fluorine-19 NMR (

F NMR)

-

Shift: -115.0 to -118.0 ppm (multiplet).

-

Note: The signal will appear as a multiplet due to coupling with H5, H3-Me, and potentially H6.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

The "Push-Pull" conjugation lowers the frequency of the carbonyl stretch compared to saturated aldehydes (typically 1730 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |

| 2850, 2750 | C-H Stretch (Aldehyde) | Medium | "Fermi Doublet" characteristic of aldehydes. |

| 1675 - 1685 | C=O Stretch | Strong | Conjugated aldehyde carbonyl. |

| 1625 | C=C Stretch | Medium/Strong | Alkene double bond conjugated with aromatic ring. |

| 1230 - 1250 | C-F Stretch | Strong | Aryl-Fluorine stretch. |

| 810 - 830 | C-H Bending | Strong | Para-substituted/1,2,4-trisubstituted aromatic ring out-of-plane bending. |

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI)

The fragmentation pattern follows the stability of the tropylium ion and the loss of the carbonyl neutral fragment.

Molecular Ion:

Fragmentation Pathway:

- : Molecular ion (Base peak or high intensity).

- : Loss of aldehydic hydrogen (formation of acyl cation).

-

: Loss of radical

- : Loss of CO (neutral loss).

-

Tropylium Analog (109 m/z) : Rearrangement of the aromatic core after substituent loss.

Fragmentation Diagram

Caption: EI-MS fragmentation pathway showing the primary dissociation to the styryl cation.

References

-

PubChem Compound Summary. 4-Fluoro-3-methylbenzaldehyde (Precursor Data). National Library of Medicine (US). Link

-

Accela ChemBio. Product Analysis: (E)-3-(4-Fluoro-2-methylphenyl)acrylaldehyde and Isomers.Link

-

Common Organic Chemistry. Synthesis of Cinnamaldehyde Derivatives (Patent WO 2013/134298).Link

-

SDBS. Spectral Database for Organic Compounds (General Cinnamaldehyde Shifts). AIST Japan. Link

Sources

A Technical Guide to Investigating the Potential Biological Activity of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde

Abstract

While the biological activities of cinnamaldehyde and its numerous derivatives have been extensively documented, 3-(4-Fluoro-3-methylphenyl)acrylaldehyde remains a largely unexplored molecule. This technical guide presents a structured, hypothesis-driven framework for the comprehensive investigation of its potential therapeutic properties. Drawing upon established structure-activity relationships within the α,β-unsaturated aldehyde class of compounds, we propose a multi-pronged research initiative targeting its potential anticancer, antimicrobial, and anti-inflammatory activities. This document provides detailed, field-proven experimental protocols, from initial in vitro screening to more complex mechanistic studies, to rigorously assess the biological profile of this novel compound. It is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore new chemical entities for therapeutic applications.

Introduction and Rationale

Cinnamaldehyde, the primary constituent of cinnamon oil, is an α,β-unsaturated aldehyde with a well-documented history of diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The core of its bioactivity is attributed to the propenal group, which consists of an α,β-unsaturated double bond and an aldehyde carbonyl group.[1][2] These two electrophilic sites can react with nucleophilic biomolecules, such as cysteine residues in proteins, thereby modulating various cellular pathways.[3][4]

The subject of this guide, 3-(4-Fluoro-3-methylphenyl)acrylaldehyde, is a cinnamaldehyde derivative with two key substitutions on the phenyl ring: a fluorine atom at the C4 position and a methyl group at the C3 position. While no direct studies on this specific molecule are publicly available, the known effects of halogen and alkyl substitutions on related compounds provide a strong rationale for its investigation:

-

Fluorine Substitution: Halogenation, particularly with fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity. Halogenated cinnamaldehyde derivatives have been shown to possess potent biological activities.[5]

-

Methyl Substitution: The presence of a methyl group can influence the electronic properties and lipophilicity of the molecule, which in turn can modulate its interaction with biological targets.[6]

Therefore, it is hypothesized that the unique combination of these substituents in 3-(4-Fluoro-3-methylphenyl)acrylaldehyde may confer novel or enhanced biological activities compared to the parent cinnamaldehyde. This guide outlines a systematic approach to test this hypothesis.

Proposed Areas of Biological Investigation

Based on the extensive literature on cinnamaldehyde and its analogs, the following three areas represent the most promising avenues for investigating the biological potential of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde.

Anticancer Activity

Cinnamaldehyde and its derivatives have demonstrated antiproliferative and apoptosis-inducing effects in a variety of cancer cell lines, including breast, colon, and liver cancer.[7][8][9] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell cycle, apoptosis, and inflammation.[9]

The electrophilic nature of the α,β-unsaturated aldehyde moiety is crucial for its anticancer effects, as it can form covalent adducts with cellular proteins, leading to cellular stress and apoptosis.[10] The fluoro and methyl substitutions on the phenyl ring of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde may enhance its cellular uptake and interaction with intracellular targets, potentially leading to increased cytotoxic potency.

Caption: Experimental workflow for assessing anticancer potential.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) and a non-cancerous control cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde (e.g., from 0.1 to 200 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Antimicrobial Activity

The α,β-unsaturated aldehyde structure is known to possess broad-spectrum antimicrobial activity against bacteria and fungi.[11][12][13] Cinnamaldehyde, for instance, is effective against both Gram-positive and Gram-negative bacteria.[1][3]

The antimicrobial mechanism of α,β-unsaturated aldehydes is thought to involve the disruption of cell membrane integrity and the inhibition of essential enzymes.[14] The lipophilicity and electronic properties conferred by the fluoro and methyl groups on 3-(4-Fluoro-3-methylphenyl)acrylaldehyde could enhance its ability to penetrate microbial cell walls and membranes, potentially leading to potent antimicrobial effects.

Caption: Workflow for evaluating antimicrobial efficacy.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde in the broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Cinnamaldehyde and its derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[4]

A key mechanism for the anti-inflammatory effects of cinnamaldehyde is the inhibition of the NF-κB signaling pathway.[9] It is plausible that 3-(4-Fluoro-3-methylphenyl)acrylaldehyde could also modulate this pathway. The substitutions on the phenyl ring might influence its interaction with key regulatory proteins in the inflammatory cascade.

Caption: Workflow for assessing anti-inflammatory properties.

-

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates until they reach 80-90% confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Data Summary and Interpretation

The following tables should be used to summarize the quantitative data obtained from the proposed experiments.

Table 1: In Vitro Anticancer Activity (IC50 in µM)

| Cell Line | 3-(4-Fluoro-3-methylphenyl)acrylaldehyde | Cinnamaldehyde (Reference) | Doxorubicin (Positive Control) |

| MCF-7 (Breast) | |||

| HeLa (Cervical) | |||

| HepG2 (Liver) | |||

| HEK-293 (Control) |

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)

| Microorganism | 3-(4-Fluoro-3-methylphenyl)acrylaldehyde | Cinnamaldehyde (Reference) | Standard Antibiotic |

| S. aureus (Gram +) | Ampicillin | ||

| E. coli (Gram -) | Ampicillin | ||

| C. albicans (Yeast) | Fluconazole |

Table 3: In Vitro Anti-inflammatory Activity

| Parameter | 3-(4-Fluoro-3-methylphenyl)acrylaldehyde (IC50 in µM) | Dexamethasone (Positive Control) |

| NO Inhibition | ||

| TNF-α Inhibition | ||

| IL-6 Inhibition |

A potent biological activity would be indicated by low IC50 or MIC values. Furthermore, a high therapeutic index (ratio of IC50 in non-cancerous cells to IC50 in cancer cells) would suggest selective anticancer activity.

Conclusion and Future Directions

This technical guide provides a comprehensive and structured approach to elucidate the potential biological activities of the novel compound 3-(4-Fluoro-3-methylphenyl)acrylaldehyde. The proposed experimental workflows are designed to provide a robust initial assessment of its anticancer, antimicrobial, and anti-inflammatory properties. Positive results from these in vitro studies would warrant further investigation, including in vivo animal studies to evaluate efficacy and safety, as well as more in-depth mechanistic studies to identify specific molecular targets. The exploration of such novel cinnamaldehyde derivatives is a promising avenue for the discovery of new therapeutic agents.

References

- Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Deriv

- [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)]. (n.d.). PubMed.

- Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp. (2011). PMC.

- Biological activities of trans-cinnamaldehyde derived from Cinnamon Bark Oil. (2023).

- In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. (2001). FEMS Microbiology Letters | Oxford Academic.

- A review of cinnamaldehyde and its derivatives as antibacterial agents. (2019). MURAL - Maynooth University Research Archive Library.

- Antifungal vs. Antibacterial Activity of α,β-unsaturated Carbonyl Compound. (2010). Journal of Pure and Applied Microbiology.

- Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. (n.d.). Scholars' Mine.

- Structure-activity relationships of cinnamaldehyde and eugenol derivatives against plant pathogenic fungi. (2025).

- Aldehydes with antibacterial properties. (n.d.).

- In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. (2022). Taylor & Francis.

- Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). PMC.

- Structural Moieties Required for Cinnamaldehyde-Related Compounds to Inhibit Canonical IL-1β Secretion. (2018). Semantic Scholar.

- Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp. (2025).

- Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. (2025). PMC.

- RESEARCH ARTICLE Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. (2021). Asian Pacific Journal of Cancer Prevention.

- Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. (2023). MDPI.

- The role and mechanism of cinnamaldehyde in cancer. (n.d.). PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ptmitraayu.com [ptmitraayu.com]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]

- 9. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.waocp.org [journal.waocp.org]

- 11. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. microbiologyjournal.org [microbiologyjournal.org]

- 14. researchgate.net [researchgate.net]

Reactivity and stability of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde

An In-Depth Technical Guide on the Reactivity and Stability of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde, a substituted cinnamaldehyde derivative of significant interest to researchers in drug development and fine chemical synthesis. As an α,β-unsaturated aldehyde, its reactivity is dominated by the conjugated system, which features two primary electrophilic sites susceptible to nucleophilic attack. This document elucidates the delicate balance between 1,2-addition at the carbonyl carbon and 1,4-conjugate (Michael) addition at the β-carbon, offering field-proven insights into controlling reaction outcomes. Furthermore, it details the compound's stability profile, outlining key degradation pathways such as oxidation and polymerization, and provides validated protocols for handling, storage, and experimental use. This guide is intended to serve as an essential resource for scientists, enabling them to leverage the synthetic potential of this versatile building block while mitigating risks associated with its inherent instability.

Molecular Structure and Physicochemical Profile

Structural Analysis

3-(4-Fluoro-3-methylphenyl)acrylaldehyde is a derivative of acrylaldehyde featuring a substituted phenyl ring. The core structure consists of three key functional regions that dictate its chemical behavior:

-

The Aldehyde Group (-CHO): A primary site for nucleophilic attack and condensation reactions.

-

The α,β-Unsaturated System (C=C-C=O): This conjugated π-system creates two distinct electrophilic centers, leading to complex reactivity patterns.

-

The Substituted Phenyl Ring: The 4-fluoro and 3-methyl groups electronically modulate the reactivity of the conjugated system through inductive and hyperconjugative effects. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the entire conjugated system.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the parent structure, 4-Fluoro-3-methylbenzaldehyde, which serves as a foundational reference. Properties for the target acrylaldehyde derivative are expected to be similar but will vary due to the extended conjugation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| Appearance | Colorless to light orange liquid | [2][3] |

| Boiling Point | ~208 °C (for benzaldehyde analog) | [3] |

| Solubility | Slightly soluble in water; miscible with organic solvents | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [3][5] |

Core Reactivity Profile: A Tale of Two Electrophiles

The defining characteristic of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde is its conjugated system, which delocalizes electron density and creates two electrophilic sites. This duality is the source of its synthetic versatility and challenges.[6] The carbonyl carbon and the β-carbon are both electrophilic centers due to the electron-withdrawing effect of the oxygen atom.[6]

Nucleophilic Addition: 1,2- vs. 1,4-Addition

Nucleophilic attack can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition).[6] The reaction pathway is heavily influenced by the nature of the nucleophile.

-

1,2-Addition (Direct Addition): This pathway is favored by "hard," highly reactive nucleophiles such as organolithium reagents and Grignard reagents.[6] The reaction is typically kinetically controlled and irreversible. The initial attack on the carbonyl carbon forms a tetrahedral alkoxide intermediate, which is then protonated to yield an allylic alcohol.[7]

-

1,4-Addition (Conjugate/Michael Addition): This pathway is favored by "soft" nucleophiles, including organocuprates, amines, thiols, and enolates.[6][8] This thermodynamically controlled reaction proceeds via a stable enolate intermediate before tautomerizing to the more stable keto form.[8]

Reactions at the Aldehyde Moiety

Beyond addition to the conjugated system, the aldehyde group itself undergoes a range of characteristic reactions:

-

Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, 3-(4-fluoro-3-methylphenyl)acrylic acid. This can occur slowly upon exposure to air and light or can be achieved synthetically using standard oxidizing agents (e.g., Jones reagent, Tollens' reagent).[4][9]

-

Reduction: Selective reduction is possible. Sodium borohydride (NaBH₄) will typically reduce the aldehyde to an allylic alcohol (1,2-reduction). Catalytic hydrogenation (e.g., H₂/Pd-C) can reduce both the aldehyde and the alkene, yielding the saturated alcohol.

-

Condensation Reactions: The aldehyde readily reacts with primary amines to form imines (Schiff bases), a reaction often catalyzed by mild acid.[10] It can also participate in reactions like the Wittig reaction to further extend the carbon chain.

Reactions Involving the Alkene

While often targeted by nucleophiles, the alkene can undergo other reactions:

-

Hydrogenation: As mentioned, catalytic hydrogenation will reduce the C=C double bond.

-

Electrophilic Addition: The C=C bond is deactivated towards electrophilic attack compared to a simple alkene due to the electron-withdrawing nature of the carbonyl group.[11] However, reactions like halogenation can still occur under forcing conditions.

Stability and Degradation Profile

The stability of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde is a critical consideration for its storage and use. Its reactivity makes it prone to degradation.

Oxidative Instability

Similar to its parent compound, cinnamaldehyde, the primary degradation pathway is oxidation.[4][9]

-

Autoxidation: Prolonged exposure to air (oxygen) and light can lead to the formation of the corresponding carboxylic acid.[4] This process can be accelerated by heat and the presence of metal impurities. Studies on cinnamaldehyde have shown it is unstable under oxygen but stable under a nitrogen atmosphere.[9]

-

Peroxide Formation: The oxidation process may involve the formation of unstable peroxide intermediates, which can pose a safety hazard.[9]

pH and Thermal Sensitivity

-

Base-Catalyzed Polymerization: Under strongly basic conditions, α,β-unsaturated aldehydes can undergo polymerization or self-condensation reactions (aldol-type reactions). This is a common issue with aliphatic aldehydes and can be catalyzed by strong bases.[12]

-

Thermal Decomposition: While specific data is limited, related compounds show instability at elevated temperatures. Cinnamaldehyde content, for example, significantly decreases with an increase in temperature.[13] It is recommended to handle the compound at or below room temperature whenever possible.

Recommended Handling and Storage Protocol

To ensure the integrity of the compound, the following protocols are essential.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or frozen (-20°C). | Minimizes thermal degradation and autoxidation rates.[2][13] |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation by atmospheric oxygen.[2][9] |

| Light | Store in an amber vial or dark location. | Protects against light-catalyzed degradation.[14] |

| Handling | Use only in a well-ventilated area or fume hood. | May cause respiratory irritation.[2][15] |

| PPE | Wear gloves, safety glasses, and a lab coat. | Causes skin and serious eye irritation.[15][16] |

Experimental Protocols & Workflows

Protocol: Monitoring Stability by Reverse-Phase HPLC

This protocol provides a self-validating system to assess the purity and monitor the degradation of the title compound over time.

Methodology:

-

Standard Preparation: Accurately weigh ~10 mg of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare a sample for analysis by diluting the stock solution to ~50 µg/mL with the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solution. The appearance of a new peak with a shorter retention time (more polar) is indicative of the formation of the corresponding carboxylic acid degradation product. Purity can be calculated based on peak area percentage.

Causality Insight: The choice of a C18 column is standard for moderately nonpolar aromatic compounds. Acetonitrile is a common organic modifier providing good peak shape. UV detection at 280 nm is selected to capture the strong absorbance of the conjugated aromatic system.

Workflow: Representative Michael Addition with a Thiol

This workflow illustrates a typical conjugate addition reaction, a common application for this class of compounds.

Expert Insight: The use of a mild organic base like triethylamine is crucial. Stronger bases (e.g., NaOH, NaOMe) could potentially catalyze undesirable side reactions like self-condensation. Monitoring by TLC is essential to determine reaction completion and prevent the formation of byproducts from extended reaction times.

Safety and Handling

3-(4-Fluoro-3-methylphenyl)acrylaldehyde and its structural analogs are classified as irritants. Adherence to safety protocols is mandatory.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16][17]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

Conclusion

3-(4-Fluoro-3-methylphenyl)acrylaldehyde is a synthetically valuable yet reactive molecule. A thorough understanding of its dual electrophilic nature is paramount for controlling reaction outcomes, allowing chemists to selectively target either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). Its inherent instability, primarily due to oxidation, necessitates strict adherence to proper storage and handling procedures, including the use of an inert atmosphere and refrigerated temperatures. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this compound as a versatile building block in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

References

-

Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Available at: [Link]

-

α,β-Unsaturated aldehydes and ketones. BrainKart. Available at: [Link]

-

Alpha-Beta Unsaturated Carbonyl Compounds, Chemistry tutorial. Tutorsglobe.com. Available at: [Link]

-

What will be the reaction of alpha beta unsaturated aldehydes and ketones with ammonia in water? Quora. Available at: [Link]

-

Cinnamaldehyde. Wikipedia. Available at: [Link]

-

Stability of cinnamadehyde and cinnamic acid of cinnamomi cortex preparations. ResearchGate. Available at: [Link]

-

α,β-Unsaturated Carbonyl Compounds. Morrison & Boyd, Organic Chemistry Summary. Available at: [Link]

-

A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia. Available at: [Link]

-

Characteristics and hazards of the cinnamaldehyde oxidation process. ResearchGate. Available at: [Link]

-

The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Scientific Reports. Available at: [Link]

-

Nucleophilic addition and abstraction. Course Hero. Available at: [Link]

-

Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Scientific Research Publishing. Available at: [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. MedLife Mastery. Available at: [Link]

-

The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. ResearchGate. Available at: [Link]

-

4-Fluoro-3-methylbenzaldehyde. PubChem. Available at: [Link]

-

The Nucleophilic Addition Reactions of Aldehydes & Ketones. Study.com. Available at: [Link]

- Preparation of 3-bromo-4-fluoro-benzaldehyde acetals.Google Patents.

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

(E)-3-(3-Chloro-4-fluorophenyl)acrylaldehyde. PubChem. Available at: [Link]

-

(E)-3-(4-Fluoro-2-methylphenyl)acrylaldehyde. AccelaChem. Available at: [Link]

- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.Google Patents.

-

Protein reactivity of 3,4-dihydroxyphenylacetaldehyde, a toxic dopamine metabolite, is dependent on both the aldehyde and the catechol. PubMed. Available at: [Link]

-

ortho-Formylation of phenols. Organic Syntheses. Available at: [Link]

-

Synthesis and Performance of Novel Fluorinated Acrylate Polymers. ResearchGate. Available at: [Link]

-

Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar. Available at: [Link]

-

Structural, spectroscopic, DFT studies, Hirshfeld surface analysis and antibacterial activity of Z-3-(4-bromophenyl)-3-chloroacrylaldehyde. ResearchGate. Available at: [Link]

-

3-[4-(Trifluoromethyl)phenyl]propanal. PubChem. Available at: [Link]

-

Reaction of Corroles with Sarcosine and Paraformaldehyde: A New Facet of Corrole Chemistry. MDPI. Available at: [Link]

-

Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Molecules. Available at: [Link]

Sources

- 1. 1563294-25-6,(E)-3-(4-Fluoro-2-methylphenyl)acrylaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. chemimpex.com [chemimpex.com]

- 4. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 5. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]

- 6. brainkart.com [brainkart.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

3-(4-Fluoro-3-methylphenyl)acrylaldehyde as a precursor in organic synthesis

Technical Whitepaper: Strategic Utilization of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the "Magic Methyl" effect and strategic fluorination are pivotal tools for optimizing pharmacokinetics. 3-(4-Fluoro-3-methylphenyl)acrylaldehyde represents a high-value synthetic intermediate that combines these two motifs within a versatile cinnamaldehyde scaffold. This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application as a precursor for heterocycle-based therapeutics.

Unlike simple cinnamaldehydes, this specific derivative incorporates a 4-fluoro-3-methyl substitution pattern. The fluorine atom at the para-position blocks metabolic hydroxylation (CYP450 oxidation), while the meta-methyl group introduces steric bulk to enforce atropisomerism or fill hydrophobic pockets, simultaneously increasing lipophilicity (

Part 1: Structural Analysis & Reactivity Profile

The molecule functions as a vinylogous electrophile . Its reactivity is governed by the conjugated enal system, which allows for 1,2-addition (hard nucleophiles) and 1,4-Michael addition (soft nucleophiles), while the aryl ring serves as a stable, metabolically privileged anchor.

| Feature | Chemical Significance | Medicinal Utility |

| Aldehyde (-CHO) | Highly reactive electrophile; condensation handle. | Precursor to amines, alcohols, and carboxylic acids. |

| Alkene (-CH=CH-) | Michael acceptor; dipolarophile. | Linker geometry control; scaffold for cycloadditions. |

| Fluorine (C4-F) | High electronegativity; C-F bond strength (116 kcal/mol). | Blocks p-oxidation; modulates pKa of neighbors. |

| Methyl (C3-Me) | Electron-donating (+I effect); Steric bulk. | Increases solubility; "Magic Methyl" potency boost. |

Part 2: Synthesis of the Precursor

While the 4-fluoro-3-methylbenzaldehyde starting material is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The conversion to the acrylaldehyde target is best achieved via a Claisen-Schmidt Aldol Condensation .

Reaction Pathway: The Aldol Approach

The most robust route involves the condensation of 4-fluoro-3-methylbenzaldehyde with acetaldehyde. Note that self-condensation of acetaldehyde is a competing side reaction; therefore, a directed aldol protocol or the use of a specific base-catalyst system is critical.

Optimized Protocol: Directed Aldol Condensation

-

Reagents: 4-Fluoro-3-methylbenzaldehyde, Acetaldehyde (excess), Potassium Hydroxide (KOH), Ethanol/Water.

-

Mechanism: Enolate formation of acetaldehyde

Attack on benzaldehyde carbonyl

Figure 1: Synthetic pathway via Claisen-Schmidt condensation. The dehydration step is thermodynamically driven by the formation of the conjugated system.

Part 3: Synthetic Utility & Downstream Applications

The true value of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde lies in its role as a "Hub" intermediate. It is a precursor to three major classes of pharmacophores.

Heterocycle Synthesis (Pyrazoles & Pyrazolines)

The

-

Reaction: Cinnamaldehyde derivative + Hydrazine hydrate

Pyrazoline. -

Condition: Ethanol reflux, often with acetic acid catalyst.

Reductive Amination (CNS Active Agents)

The aldehyde group allows for rapid conversion to secondary or tertiary amines, a standard motif in CNS drugs (e.g., antidepressants) where the lipophilic tail aids blood-brain barrier penetration.

-

Reaction: Aldehyde + Primary Amine + NaBH(OAc)3

Allylic Amine.

C-C Bond Formation (Wittig/Horner)

The aldehyde can be further homologated to extend the carbon chain, creating dienes or fatty acid mimics used in lipid modulation research.

Figure 2: Divergent synthesis map demonstrating the versatility of the acrylaldehyde core in generating distinct pharmacophores.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde

Objective: To synthesize the target compound via base-catalyzed aldol condensation.

Materials:

-

4-Fluoro-3-methylbenzaldehyde (10.0 mmol)

-

Acetaldehyde (20.0 mmol)

-

Potassium Hydroxide (KOH) (10% aq. solution)

-

Ethanol (Absolute)

-

Dichloromethane (DCM) for extraction

Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve 4-fluoro-3-methylbenzaldehyde (1.38 g, 10 mmol) in ethanol (20 mL). Cool the solution to 0–5°C using an ice bath.

-

Catalyst Addition: Add 10% aqueous KOH (5 mL) dropwise over 5 minutes. The solution may darken slightly.

-

Acetaldehyde Addition: Add a solution of acetaldehyde (0.88 g, 20 mmol) in ethanol (5 mL) dropwise over 20 minutes. Note: Slow addition is crucial to minimize acetaldehyde self-polymerization.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the benzaldehyde.

-

Workup: Quench with cold water (50 mL). Extract with DCM (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). -

Validation: Product should be a pale yellow solid/oil. Confirm structure via

H NMR (characteristic doublet for vinyl protons at

Safety Note: Acrylaldehyde derivatives are potential lachrymators and skin irritants. All operations must be performed in a fume hood.

Part 5: References

-

Synthesis of Fluorinated Benzaldehydes:

-

General Aldol Condensation Methodologies:

-

Title: Claisen-Schmidt Condensation - Organic Chemistry Portal.

-

Source: Organic Chemistry Portal.

-

URL:[Link]

-

-

Applications in Heterocycle Synthesis:

-

Title: 3-(4-Methylphenyl)-4H-chromen-4-one (Example of cinnamaldehyde derivative usage).

-

Source: PMC - NIH.

-

URL:[Link]

-

-

Medicinal Chemistry of Fluorine:

-

Title: Fluorine in Medicinal Chemistry.

-

Source: Journal of Medicinal Chemistry (Purser et al.).

-

URL:[Link]

-

Sources

An In-depth Technical Guide to 3-(4-Fluoro-3-methylphenyl)acrylaldehyde: Synthesis, Properties, and Applications

An Essential Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluoro-3-methylphenyl)acrylaldehyde, a key chemical intermediate in the synthesis of complex organic molecules. While not a widely recognized "discovered" compound with a singular historical narrative, its significance lies in its utility as a versatile building block, particularly in the realm of pharmaceutical research and development. This document details its synthesis, physicochemical and spectroscopic properties, and notable applications, offering researchers, scientists, and drug development professionals a thorough resource on this valuable compound. The strategic incorporation of a fluorine atom and a methyl group on the phenyl ring, combined with the reactivity of the α,β-unsaturated aldehyde, makes this molecule a valuable synthon for creating diverse molecular architectures with enhanced biological activity.

Introduction: The Strategic Importance of Fluorinated Synthons

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1][2] Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[3] The 4-fluoro-3-methylphenyl scaffold, in particular, is a recurring motif in a variety of therapeutic agents. The acrylaldehyde moiety further adds to the synthetic value by providing a reactive handle for a multitude of chemical transformations.

3-(4-Fluoro-3-methylphenyl)acrylaldehyde, therefore, emerges not from a celebrated moment of discovery, but from the rational design of functionalized building blocks essential for modern organic synthesis. Its "history" is written in the numerous synthetic pathways it enables and the complex target molecules it helps to create.

Synthesis and Mechanistic Considerations

The primary route to 3-(4-fluoro-3-methylphenyl)acrylaldehyde involves the olefination of its corresponding benzaldehyde precursor, 4-fluoro-3-methylbenzaldehyde. Several classical and modified olefination reactions can be employed, with the Horner-Wadsworth-Emmons reaction being a particularly effective method for generating the desired (E)-alkene with high stereoselectivity.

Precursor: 4-Fluoro-3-methylbenzaldehyde

The starting material, 4-fluoro-3-methylbenzaldehyde, is a commercially available compound that plays a crucial role as a pharmaceutical intermediate.[3] Its synthesis is a key first step and is of significant industrial importance.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonate carbanions.[4] It offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4]

The general mechanism involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate collapses to form the alkene and a phosphate salt.

Experimental Protocol: Synthesis of (E)-3-(4-Fluoro-3-methylphenyl)acrylaldehyde via Horner-Wadsworth-Emmons Reaction

This protocol is a representative example based on established Horner-Wadsworth-Emmons procedures.

-

Materials:

-

4-Fluoro-3-methylbenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) or other suitable base

-

Diisopropyl ether or other suitable anhydrous solvent

-

Diisobutylaluminium hydride (DIBAL-H)

-

Dichloromethane (DCM)

-

Standard workup and purification reagents

-

-

Step 1: Formation of the Phosphonate Ylide

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous diisopropyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

-

Step 2: Reaction with the Aldehyde

-

Dissolve 4-fluoro-3-methylbenzaldehyde (1.0 equivalent) in anhydrous diisopropyl ether.

-

Add the aldehyde solution dropwise to the prepared phosphonate ylide solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Step 3: Reduction of the Ester

-

Upon completion of the olefination reaction, cool the mixture to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DIBAL-H (2.2 equivalents) in an appropriate solvent (e.g., hexanes or toluene) to the reaction mixture.

-

Stir the mixture at -78 °C for 2-3 hours.

-

-

Step 4: Workup and Purification

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or DCM.

-